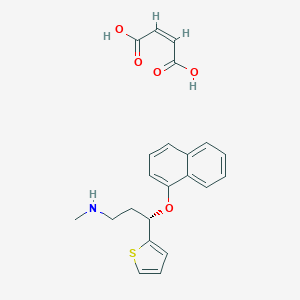

Duloxetine maleate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYDFHDOQMMHJX-HNUXRKMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-86-8 | |

| Record name | 2-Thiophenepropanamine, N-methyl-γ-(1-naphthalenyloxy)-, (γS)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Stereochemical Investigations of Duloxetine Maleate

Diverse Synthetic Pathways for Duloxetine (B1670986) and its Precursors

The synthesis of duloxetine can be approached through various routes, including multi-step chemical syntheses and more contemporary chemoenzymatic methods. A key aspect of these syntheses is the strategic introduction of the chiral center to obtain the desired (S)-enantiomer.

Multi-Step Chemical Synthesis Routes

Traditional chemical synthesis of duloxetine often begins with the Friedel-Crafts acylation of thiophene (B33073) with 3-chloropropionyl chloride, catalyzed by a Lewis acid like aluminum chloride, to produce 3-chloro-1-(2-thienyl)-1-propanone. Another common starting point is the Mannich reaction of 2-acetylthiophene (B1664040) with paraformaldehyde and dimethylamine (B145610) hydrochloride to yield 3-(dimethylamino)-1-(2-thienyl)propan-1-one. google.com

Subsequent steps in these pathways typically involve the reduction of the ketone to a secondary alcohol, creating the chiral center. This reduction can be performed using various reagents, leading to either a racemic mixture or an enantiomerically enriched product, depending on the chosen method. google.com The resulting alcohol intermediate is then subjected to further reactions, such as nucleophilic substitution to introduce the naphthyloxy group and N-demethylation/methylation to obtain the final duloxetine molecule. google.comnepjol.info

One documented multi-step synthesis involves the following key transformations: bas.bg

Asymmetric transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone.

Conversion to a cyclic carbamate (B1207046) derived from the resulting γ-aminoalcohol.

N-methylation and subsequent hydrolysis.

Nucleophilic aromatic substitution with 1-fluoronaphthalene (B124137) to yield (S)-duloxetine. bas.bg

Another approach utilizes an asymmetric copper-catalyzed β-borylation of an α,β-unsaturated imine in a one-pot, five-step sequence to generate a key intermediate, which is then converted to (S)-duloxetine. rsc.org

Chemoenzymatic Approaches for Enantioselective Synthesis

Chemoenzymatic strategies offer a powerful alternative to purely chemical methods, often providing higher enantioselectivity and milder reaction conditions. chemanager-online.comnih.gov These methods typically employ enzymes, such as lipases or alcohol dehydrogenases, for the key stereoselective step. researchgate.netacs.org

A notable chemoenzymatic route involves the kinetic resolution of a racemic alcohol intermediate. For instance, racemic 3-chloro-1-(2-thienyl)-1-propanol, obtained from the reduction of the corresponding ketone, can be resolved using lipase (B570770) B from Candida antarctica. nih.gov This enzyme selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-3-chloro-1-(2-thienyl)-1-propanol, which is the desired precursor for (S)-duloxetine. nih.gov Similarly, lipase PS-D has been effectively used in the esterification of 3-hydroxy-3-(2-thienyl)propanenitrile for the enantioselective synthesis of (S)-duloxetine. researchgate.net

Carbonyl reductases are also employed for the enantioselective reduction of ketone precursors. A carbonyl reductase from Rhodosporidium toruloides (RtSCR9) has demonstrated excellent activity and enantioselectivity in the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate. nih.govresearchgate.net This enzymatic reduction, coupled with a glucose dehydrogenase for cofactor regeneration, has been successfully scaled up. nih.gov

Resolution of Key Chiral Intermediates

The resolution of racemic intermediates is a critical strategy in the synthesis of enantiomerically pure (S)-duloxetine. This can be achieved through classical chemical methods or enzymatic resolutions as previously mentioned.

A widely used chemical resolution method involves the formation of diastereomeric salts using a chiral resolving agent. (S)-Mandelic acid has proven to be an effective resolving agent for racemic 3-(dimethylamino)-1-(2-thienyl)propan-1-ol. chemanager-online.comu-tokyo.ac.jp The diastereomeric salt of the (S)-alcohol with (S)-mandelic acid preferentially crystallizes, allowing for the separation of the desired (S)-enantiomer. u-tokyo.ac.jp The resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, another key intermediate, has also been successfully achieved on an industrial scale using (S)-mandelic acid in 2-butanol (B46777) with a small amount of water. u-tokyo.ac.jpresearchgate.net

Enantioselective Synthesis of (S)-Duloxetine Maleate (B1232345)

The development of synthetic routes that directly produce the (S)-enantiomer of duloxetine is of paramount importance. This is achieved through stereospecific reduction techniques and effective chiral separation strategies integrated into the synthesis.

Stereospecific Reduction Techniques

Asymmetric reduction of a prochiral ketone is a common and direct method to establish the chiral center in duloxetine precursors. Several catalytic systems have been developed for this purpose.

One of the well-established methods is the oxazaborolidine-catalyzed borane (B79455) reduction of 3-chloro-1-(2-thienyl)-1-propanone. nepjol.info This method can provide good to excellent enantioselectivities. Another approach involves the use of chirally modified lithium aluminum hydride (LAH) complexes for the reduction of β-aminoketones. researchgate.netnepjol.info

Asymmetric transfer hydrogenation has also been successfully applied. For example, the transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone using a Cp*RhCl[(S,S)-TsDPEN] catalyst and a formic acid/triethylamine mixture as the hydrogen source yields the corresponding (S)-alcohol with high enantiomeric excess. arkat-usa.org More recently, a practical synthesis of (S)-duloxetine was reported via an asymmetric borane reduction of 3-chloro-1-(2-thienyl)-1-propanone mediated by a tetra-coordinated spiroborate ester derived from a chiral amino alcohol.

| Reduction Method | Ketone Precursor | Catalyst/Reagent | Chiral Intermediate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Borane Reduction | 3-chloro-1-(2-thienyl)-1-propanone | (R)-spiroborate ester | (S)-3-chloro-1-(2-thienyl)-1-propanol | 95% | |

| Asymmetric Transfer Hydrogenation | 2-tosyloxy-1-(2-thiophenyl)ethanone | Cp*RhCl[(S,S)-TsDPEN] | (S)-2-tosyloxy-1-(2-thiophenyl)ethanol | 95% | arkat-usa.org |

| Chemoenzymatic Reduction | N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine HCl | Alcohol dehydrogenase from L. kefir | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | >99% | acs.org |

| Chemoenzymatic Reduction | 3-(dimethylamino)-1-(2-thienyl)-1-propanone | Carbonyl reductase from R. toruloides (RtSCR9) | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | >98.5% | nih.gov |

Chiral Separation Strategies in Synthesis

In addition to in-situ stereoselective reactions, chiral separation techniques are vital for obtaining enantiomerically pure (S)-duloxetine. As discussed under the resolution of intermediates, the formation of diastereomeric salts is a prominent method. u-tokyo.ac.jpresearchgate.net

High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the separation of enantiomers. For the analysis and potential preparative separation of duloxetine enantiomers, columns such as Chiralpak AD-H (an amylose-based stationary phase) have been used effectively. researchgate.net The mobile phase composition, particularly the inclusion of an amine like diethylamine (B46881), can significantly enhance the chromatographic efficiency and resolution between the enantiomers. researchgate.net Vancomycin-based chiral stationary phases have also been employed for the direct enantioseparation of duloxetine. nih.govresearchgate.net

Crystalline Forms and Their Preparation in Research

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is a critical consideration in pharmaceutical sciences. google.com While duloxetine is often formulated as a hydrochloride salt, the principles of polymorphism apply to its various salt forms, including the maleate salt. google.comgeneesmiddeleninformatiebank.nl Research into the solid-state properties of duloxetine has led to the identification and characterization of several polymorphic forms, primarily of the hydrochloride salt, which provide insight into the compound's crystallographic behavior. google.comgoogle.com

Different crystalline forms of a drug can exhibit varied physical properties, including melting point, solubility, and stability, which can influence its bioavailability. google.com The preparation of specific polymorphs is typically achieved through controlled crystallization from different solvent systems under specific conditions.

For instance, research has identified several distinct forms of duloxetine hydrochloride, designated as Form A, Form B, and Form T, among others. google.comgoogle.com Form A, which is an anhydrous crystalline form, can be obtained through crystallization from ethyl acetate (B1210297). google.comgoogleapis.com Other forms are generated by using different solvents or solvent mixtures. For example, Form T can be prepared by crystallization from a solution of duloxetine HCl in 1,4-dioxane, or its mixtures with water or methanol (B129727), often by heating to reflux followed by cooling to induce crystal formation. google.com The process for preparing Form B involves using a solution of duloxetine HCl in water and a C1-4 alcohol and then removing the solvent. google.com The preparation of the maleate salt itself involves combining a solution of duloxetine free base with maleic acid in a suitable organic solvent to precipitate the desired salt. google.com

The characterization of these forms relies on analytical techniques such as X-ray powder diffraction (XRPD), which reveals a unique pattern of peaks for each crystalline structure, and differential scanning calorimetry (DSC), which measures thermal behavior. google.comgoogle.comtandfonline.com For example, Form T of duloxetine HCl is characterized by a distinct XRPD pattern and shows two endothermic effects in its DSC curve, representing a solid-solid transition to Form A before melting. googleapis.com

Table 1: Crystalline Forms of Duloxetine Salts and Their Preparation This table is interactive. Click on headers to sort.

| Form Designation | Salt Form | Preparation Method | Key Characteristics |

|---|---|---|---|

| Form A | Hydrochloride | Recrystallized from ethanol/ether or prepared in ethyl acetate. google.comgoogleapis.com | Anhydrous crystalline form. google.com Characterized by XRPD peaks at 9.6, 13.9, 18.0, 18.8, 19.2, 20.8, 27.4, 27.9 (2θ). google.com |

| Form B | Hydrochloride | Prepared from a solution in water and a C1-4 alcohol. google.com | Characterized by XRPD peaks at approximately 11.1, 12.1, 14.9, 21.6, and 24.2 degrees two-theta. google.com |

| Form T | Hydrochloride | Crystallized from a solution in 1,4-dioxane, or its mixtures with water or other solvents. google.com | Characterized by XRPD peaks at 12.0, 14.8, 19.8, 21.3, 21.6, 22.1, 22.4, 23.1, 24.1 (2θ). google.com |

Investigation of Synthetic Impurities and Their Origins

Like any synthetically produced compound, duloxetine can contain impurities originating from starting materials, by-products of side reactions, or degradation products. google.comgoogle.comgoogle.com The identification and control of these impurities are essential to ensure the safety and quality of the active pharmaceutical ingredient.

A significant process impurity in the synthesis of duloxetine is the positional isomer, (+)-N-methyl-3-(1-naphthalenyloxy)-3-(3-thienyl)propanamine. google.comgoogle.com The origin of this impurity has been traced back to the starting material, 2-acetylthiophene. google.comgoogle.com Batches of 2-acetylthiophene can be contaminated with its isomer, 3-acetylthiophene (B72516). google.com This isomeric impurity is carried through subsequent synthetic steps, ultimately leading to the formation of the corresponding 3-thienyl impurity in the final duloxetine product. google.com Controlling the level of 3-acetylthiophene in the initial raw material is a key strategy to minimize the presence of this impurity in the final product. google.com

Another source of impurities can be the degradation of the drug substance when it interacts with other components in a pharmaceutical formulation. For example, duloxetine hydrochloride has been found to react with residual acids or degradation products from enteric polymers like hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP). nih.gov These reactions can form succinamide (B89737) and phthalamide (B166641) impurities, respectively, with the rate of formation accelerated by heat and humidity. nih.gov

Other identified impurities include those related to the synthetic route, such as unreacted intermediates or by-products from specific reactions like demethylation. google.com The impurity profile of duloxetine is carefully monitored using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure that all known and unknown impurities are below acceptable thresholds. google.comresearchgate.net

Table 2: Synthetic Impurities of Duloxetine and Their Origins This table is interactive. Click on headers to sort.

| Impurity Name | Chemical Name | Origin |

|---|---|---|

| 3-Thienyl Isomer (DLX-ISO3) | (+)-N-methyl-3-(1-naphthalenyloxy)-3-(3-thienyl)propanamine google.comgoogle.com | Contamination of the starting material 2-acetylthiophene with 3-acetylthiophene. google.comgoogle.com |

| DNT-ISO3 | N,N-dimethyl-3-(1-naphthalenyloxy)-3-(3-thienyl)propanamine google.com | An intermediate impurity formed from the 3-thienyl isomer of the starting material. google.com |

| Succinamide Impurity | Not specified | Reaction of duloxetine with succinic acid-related residues from the HPMCAS enteric polymer. nih.gov |

| Phthalamide Impurity | Not specified | Reaction of duloxetine with phthalic acid-related residues from the HPMCP enteric polymer. nih.gov |

Molecular and Cellular Pharmacodynamics of Duloxetine Maleate

Mechanism of Action at Monoamine Transporters

Duloxetine's primary mechanism of action involves the blockade of monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov By inhibiting these transporters, duloxetine (B1670986) increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. nih.gov

Serotonin Transporter (SERT) Inhibition Studies

In vitro studies have consistently demonstrated that duloxetine is a potent inhibitor of the serotonin transporter. nih.gov Research using human SERT has shown that duloxetine binds with high affinity, effectively blocking the reuptake of serotonin. nih.govcapes.gov.br For instance, positron emission tomography (PET) studies in humans have revealed that clinically relevant doses of duloxetine lead to substantial occupancy of SERT in the brain. oup.comresearchgate.net One study indicated that a 40 mg dose of duloxetine resulted in approximately 80% occupancy of SERT, a level thought to be crucial for its therapeutic efficacy. oup.comresearchgate.net Further studies have shown dose-dependent increases in SERT occupancy, with a 60 mg dose maintaining a high level of transporter blockade. oup.comresearchgate.net In rat brain synaptosomes, duloxetine also potently inhibits serotonin uptake. fda.gov

Norepinephrine Transporter (NET) Inhibition Studies

Duloxetine also exhibits potent inhibition of the norepinephrine transporter. caldic.comnih.govcapes.gov.br In vitro binding assays using human NET have confirmed its high affinity for this transporter. nih.govcapes.gov.br Ex vivo binding studies in rats have further substantiated these findings, showing significant inhibition of NET. capes.gov.br In humans, plasma from individuals treated with duloxetine has been shown to inhibit radioligand binding to human NET in a dose-dependent manner. ahajournals.org While duloxetine is a potent inhibitor of both SERT and NET, some studies suggest a slightly higher potency for SERT inhibition. drugbank.com However, it is generally considered a balanced dual inhibitor. researchgate.netcaldic.com

Dopamine (B1211576) Transporter (DAT) Inhibition Studies

In contrast to its potent effects on SERT and NET, duloxetine has a significantly lower affinity for the dopamine transporter (DAT). fda.govpharmgkb.org In vitro studies have consistently shown that much higher concentrations of duloxetine are required to inhibit dopamine reuptake compared to serotonin or norepinephrine reuptake. fda.gov While some research indicates a weak affinity for DAT, it is generally considered to be a less potent inhibitor of this transporter. researchgate.netpediatriconcall.com It is believed that any increase in dopamine levels in specific brain regions, such as the prefrontal cortex, may be an indirect consequence of NET inhibition, as NET can also mediate the reuptake of dopamine in this area. nih.govwikipedia.org

In Vitro Binding Affinities at Monoamine Reuptake Transporters (e.g., K_i values)

The binding affinity of a drug for its target is often quantified by the inhibition constant (K_i), with lower values indicating higher affinity. In vitro studies have determined the K_i values for duloxetine at the human serotonin, norepinephrine, and dopamine transporters. These values highlight its high affinity for SERT and NET and its comparatively low affinity for DAT.

| Transporter | K_i (nM) |

| Human Serotonin Transporter (SERT) | 0.8 ± 0.04 |

| Human Norepinephrine Transporter (NET) | 7.5 ± 0.3 |

| Human Dopamine Transporter (DAT) | 240 ± 23 |

| Data from in vitro binding studies using human transporters. capes.gov.brfda.gov |

Receptor Binding Profile and Selectivity

A key feature of duloxetine's pharmacodynamic profile is its high selectivity for monoamine transporters over other neuronal receptors. fda.govpediatriconcall.com This selectivity contributes to its specific mechanism of action and differentiates it from other classes of antidepressants.

Assessment of Affinity for Dopaminergic Receptors (D1, D2, D3, D4)

Studies have demonstrated that duloxetine has a low affinity for various neurotransmitter receptors, including dopaminergic receptors. fda.govfda.gov Specifically, its binding affinity for dopamine receptor subtypes D1, D2, D3, and D4 is negligible, with K_i values generally greater than 1000 nM. fda.gov This lack of significant interaction with dopaminergic receptors underscores its selective action on the reuptake transporters for serotonin and norepinephrine. fda.govfda.gov

| Receptor | Affinity (K_i) |

| Dopaminergic D1 | > 1000 nM |

| Dopaminergic D2 | > 1000 nM |

| Dopaminergic D3 | Not specified, but generally low affinity |

| Dopaminergic D4 | Not specified, but generally low affinity |

| Data from in vitro receptor binding assays. fda.gov |

Evaluation of Adrenergic Receptor Affinity (α1, α2, β)

Research indicates that duloxetine has no significant affinity for α1, α2, and β-adrenergic receptors. drugbank.compediatriconcall.comresearchgate.net In vitro binding studies have shown that duloxetine's inhibition of these receptors is negligible, with Ki values typically greater than 1000 nM. fda.gov This lack of direct interaction with adrenergic receptors distinguishes it from some older classes of antidepressants, which often exhibit affinity for these sites and can lead to related side effects. researchgate.net While duloxetine does not directly bind to these receptors, its primary action of increasing norepinephrine concentration in the synaptic cleft can lead to the activation of postsynaptic α1 and α2-adrenergic receptors. drugbank.comnih.gov Adrenergic receptors are broadly classified into α and β subtypes, which are further divided. pittmedcardio.com The α2-adrenergic receptors often act as presynaptic autoreceptors, regulating the release of norepinephrine. pittmedcardio.comresearchgate.net

Characterization of Cholinergic Receptor Affinity (Muscarinic, Nicotinic)

Duloxetine displays no significant affinity for either muscarinic or nicotinic cholinergic receptors. drugbank.compediatriconcall.comresearchgate.netnih.gov Cholinergic receptors are broadly categorized into two main types: muscarinic and nicotinic, named after the substances that selectively bind to them. metu.edu.tr In vitro studies confirm that duloxetine does not potently interact with these receptors. fda.gov This lack of affinity for cholinergic receptors means that duloxetine is less likely to cause the anticholinergic side effects associated with some other antidepressant medications. researchgate.net

Histaminergic Receptor (H1) Binding Studies

Studies have consistently shown that duloxetine has no significant affinity for the histamine (B1213489) H1 receptor. drugbank.compediatriconcall.comresearchgate.netnih.gov The H1 receptor is one of four types of histamine receptors and is involved in allergic reactions and sleep regulation. frontiersin.org Some first-generation antihistamines that readily cross the blood-brain barrier and act on central H1 receptors are known to cause sedation. medizinonline.com Duloxetine's low affinity for the H1 receptor, with an IC50 value reported to be 2,300 nM, indicates it is not a sedating agent through this mechanism. researchgate.net

Low Affinity for Other Neuronal Receptors (e.g., Opioid, Glutamate, GABA)

In addition to the receptors mentioned above, duloxetine has been shown to have no significant affinity for several other key neuronal receptors, including opioid, glutamate, and GABA (gamma-aminobutyric acid) receptors. drugbank.comnih.govpediatriconcall.comchemsrc.com In vitro binding assays have demonstrated that at concentrations up to 1000 nM, duloxetine causes less than 50% inhibition of a wide array of receptors, including various opioid (mu, delta, kappa), glutamate, and GABA receptor subtypes. fda.gov

Table 1: In Vitro Binding Affinities of Duloxetine for Various Neuronal Receptors

| Receptor Family | Subtype | Binding Affinity (Ki) |

| Adrenergic | α1, α2, β | > 1000 nM |

| Cholinergic | Muscarinic, Nicotinic | > 1000 nM |

| Histaminergic | H1 | > 1000 nM |

| Opioid | Mu, Delta, Kappa | > 1000 nM |

| Glutamate | NMDA, PCP | > 1000 nM |

| GABA | - | > 1000 nM |

This table summarizes the low affinity of duloxetine for a range of neuronal receptors based on preclinical in vitro studies. fda.gov

Enantiomer-Specific Activity at Transporters

Duloxetine is a chiral molecule and exists as two enantiomers, (S)-duloxetine and (R)-duloxetine. nih.govresearchgate.net The therapeutic formulation of duloxetine contains the pure (S)-enantiomer, which is the more pharmacologically active form. researchgate.netiucr.org

Comparison of (S)- and (R)-Duloxetine Enantiomers on Transporter Inhibition

Table 2: Comparison of Inhibitory Potency of Duloxetine Enantiomers at SERT and NET

| Enantiomer | Transporter | Relative Inhibitory Potency |

| (S)-Duloxetine | SERT | High |

| (R)-Duloxetine | SERT | Low |

| (S)-Duloxetine | NET | High |

| (R)-Duloxetine | NET | Low |

This table illustrates the differential inhibitory activity of the (S) and (R) enantiomers of duloxetine on the serotonin and norepinephrine transporters. researchgate.netresearchgate.netafricanjournalofbiomedicalresearch.com

Molecular Basis for Enantiomeric Activity Differences

The difference in the pharmacological activity between the (S)- and (R)-enantiomers of duloxetine arises from their distinct three-dimensional structures, which affects how they bind to the active sites of the serotonin and norepinephrine transporters. researchgate.netresearchgate.net The specific spatial arrangement of the atoms in the (S)-enantiomer allows for a more favorable and effective interaction with the binding pockets of both SERT and NET, leading to greater inhibitory potency. africanjournalofbiomedicalresearch.com This stereospecificity is a common feature in pharmacology, where the three-dimensional shape of a molecule is critical for its interaction with biological targets. researchgate.net The crystal structure of duloxetine hydrochloride provides valuable data on its conformation, which can be used in computational models to understand its binding to transporter proteins. iucr.org

Preclinical Pharmacological and Neuropharmacological Studies of Duloxetine Maleate

In Vitro Neurochemical Studies

Monoamine Uptake Inhibition in Synaptosomes (e.g., Rat Cerebral Cortex)

In vitro studies using synaptosomal preparations from the rat brain have been instrumental in characterizing the monoamine uptake inhibiting properties of duloxetine (B1670986). These studies consistently show that duloxetine is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) uptake, with a lesser effect on dopamine (B1211576) uptake. nih.govfda.gov

Research has demonstrated that duloxetine competitively inhibits the uptake of serotonin and norepinephrine in cortical synaptosomes. nih.gov The inhibitor constants (Ki) for duloxetine have been reported to be 8.5 nM for serotonin uptake and 45 nM for norepinephrine uptake in rat cortical synaptosomes. nih.gov In the same preparations, the Ki value for dopamine uptake in striatal synaptosomes was significantly higher at 300 nM, indicating a much lower affinity for the dopamine transporter. nih.gov

Another study reported Ki values of 0.8 ± 0.01 nM for the serotonin transporter and 7.5 ± 0.3 nM for the norepinephrine transporter, further highlighting its potent and dual-acting nature. caldic.com The Ki for the dopamine transporter was 240 ± 23 nM in this study. caldic.com In rat hippocampal slices, duloxetine inhibited the uptake of serotonin and norepinephrine with IC50 values of 28 nM and 46 nM, respectively. rndsystems.com

The following table summarizes the in vitro monoamine uptake inhibition data for duloxetine in rat brain synaptosomes:

| Monoamine Transporter | Brain Region | Ki (nM) | Reference |

| Serotonin (5-HT) | Cerebral Cortex | 8.5 | nih.gov |

| Norepinephrine (NE) | Cerebral Cortex | 45 | nih.gov |

| Dopamine (DA) | Striatum | 300 | nih.gov |

| Serotonin (5-HT) | Not Specified | 0.8 ± 0.01 | caldic.com |

| Norepinephrine (NE) | Not Specified | 7.5 ± 0.3 | caldic.com |

| Dopamine (DA) | Not Specified | 240 ± 23 | caldic.com |

This table presents data on the inhibitory constants (Ki) of duloxetine for monoamine transporters in rat brain synaptosomes.

Effects on Extracellular Monoamine Levels in Tissue Preparations

Studies on tissue preparations have further substantiated the effects of duloxetine on monoamine levels. In vitro, duloxetine has been shown to block the release of both serotonin and norepinephrine induced by 3,4-methylenedioxymethamphetamine (MDMA) from transmitter-loaded human cells expressing the respective transporters. plos.org This finding underscores the direct inhibitory action of duloxetine on the serotonin and norepinephrine transporters, preventing the efflux of these monoamines.

In Vivo Neuropharmacological Effects in Animal Models

Effects on Extracellular Monoamine Levels in Various Brain Regions (e.g., Cortex, Hippocampus, Striatum)

In vivo microdialysis studies in freely moving rats have provided crucial insights into the effects of duloxetine on extracellular monoamine concentrations in different brain regions. These studies have consistently demonstrated that duloxetine administration leads to a robust and parallel increase in extracellular levels of both serotonin and norepinephrine. caldic.comnih.gov

In the rat prefrontal cortex, duloxetine has been shown to produce a dose-dependent increase in extracellular serotonin and norepinephrine. caldic.comnih.gov One study found that duloxetine significantly increased the extracellular concentrations of both monoamines in a parallel fashion. caldic.com Another study reported that a 15 mg/kg intraperitoneal (i.p.) dose of duloxetine resulted in a 250% increase in extracellular serotonin and a remarkable 1,100% increase in extracellular norepinephrine in the rat hypothalamus 30 minutes after administration. nih.gov In contrast, the levels of dopamine and its metabolite were not significantly altered in this brain region. nih.gov

The table below summarizes the effects of duloxetine on extracellular monoamine levels in different rat brain regions:

| Brain Region | Serotonin (5-HT) Increase | Norepinephrine (NE) Increase | Dopamine (DA) Effect | Reference |

| Prefrontal Cortex | Robust Increase | Robust Increase | Increased | caldic.compsychiatrist.com |

| Hypothalamus | 250% (at 15 mg/kg) | 1,100% (at 15 mg/kg) | Not Significantly Altered | nih.gov |

| Nucleus Accumbens | Small Increase | Not Specified | Small Increase | caldic.compsychiatrist.com |

This table illustrates the impact of duloxetine administration on extracellular monoamine concentrations in various regions of the rat brain.

It is noteworthy that while duloxetine robustly increases dopamine in the prefrontal cortex, it elicits only small increases in dopamine-rich subcortical areas like the nucleus accumbens and striatum. caldic.com This is attributed to the lower density of norepinephrine transporters in these regions, which are primarily responsible for dopamine reuptake in the prefrontal cortex.

Transporter Occupancy Studies in Animal Brains (e.g., using radioligands)

Ex vivo transporter occupancy studies in rats have confirmed the potent and balanced inhibition of serotonin and norepinephrine transporters by duloxetine in vivo. caldic.com Oral administration of duloxetine to rats inhibited the ex vivo uptake of serotonin and norepinephrine with nearly equal ED50 values of 12 and 14.6 mg/kg, respectively. caldic.com In contrast, dopamine uptake was not significantly inhibited at doses up to 40 mg/kg. caldic.com

Radioligand binding studies have further quantified the in vivo transporter occupancy of duloxetine. In the rat spinal cord, duloxetine exhibited selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET), with ED50 values of 1 and 9 mg/kg, respectively. nih.gov At a dose of 5 mg/kg, duloxetine produced a SERT occupancy of 92±3% and a NET occupancy of 62±5% in the rat. plos.org

The following table presents the ex vivo transporter occupancy data for duloxetine in rats:

| Transporter | Method | Brain Region | ED50 (mg/kg, p.o.) | Reference |

| Serotonin (SERT) | Uptake Inhibition | Hypothalamus | 12 | caldic.com |

| Norepinephrine (NET) | Uptake Inhibition | Hypothalamus | 14.6 | caldic.com |

| Serotonin (SERT) | Radioligand Binding | Spinal Cord | 1 | nih.gov |

| Norepinephrine (NET) | Radioligand Binding | Spinal Cord | 9 | nih.gov |

This table provides a summary of the in vivo transporter occupancy of duloxetine in rats as determined by different experimental methods.

Electrophysiological Studies on Neuronal Firing Rates

Electrophysiological studies in anesthetized rats have revealed the impact of duloxetine on the firing rates of monoaminergic neurons. Duloxetine dose-dependently inhibits the spontaneous firing of both dorsal raphe serotonergic neurons and locus coeruleus noradrenergic neurons. caldic.com The ED50 values for this inhibition were 0.99 mg/kg i.v. for serotonergic neurons and 0.475 mg/kg i.v. for noradrenergic neurons. caldic.com This inhibition is thought to be an indirect effect resulting from the increased extracellular monoamine concentrations activating somatodendritic autoreceptors. caldic.com

Acute administration of duloxetine has been shown to inhibit neuronal cell firing in the dorsal raphe nucleus in a dose-dependent manner. caldic.com Interestingly, long-term administration of duloxetine (21 days) leads to a recovery of the firing rate of dorsal raphe neurons to control levels. nih.gov This is attributed to the desensitization of the 5-HT1A autoreceptors in the dorsal raphe nucleus. nih.gov In contrast, chronic treatment with duloxetine does not appear to alter the sensitivity of the alpha-2 adrenergic autoreceptors. nih.gov

In vivo extracellular recordings in the spinal dorsal horn of rats have also shown that duloxetine can decrease the increased neuronal firing rate of wide dynamic range (WDR) neurons induced by oxaliplatin (B1677828), suggesting an effect on neuronal hyperexcitability in pain models. mdpi.com

Modulation of Descending Inhibitory Pain Pathways in Preclinical Models

Duloxetine maleate's analgesic properties are significantly attributed to its potentiation of descending inhibitory pain pathways within the central nervous system. europa.euresearchgate.netnih.govdrugbank.com By inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE), duloxetine increases the availability of these key neurotransmitters in the synaptic cleft, which enhances the modulation of nociceptive signals. wileymicrositebuilder.com Preclinical studies across various animal models have consistently demonstrated that this mechanism normalizes pain thresholds and attenuates pain behaviors in conditions of both neuropathic and inflammatory pain. europa.eu

Effects on Nociceptive Thresholds in Neuropathic Pain Models (e.g., Seltzer and Chung models)

Duloxetine has been evaluated in several preclinical models of neuropathic pain, which is characterized by hypersensitivity to stimuli (hyperalgesia and allodynia). Among the most established are the Seltzer and Chung models. The Seltzer model, or partial sciatic nerve ligation (pSNL) model, involves tying a portion of the sciatic nerve, leading to pain-related behaviors. researchgate.net The Chung model, or spinal nerve ligation (SNL) model, involves tight ligation of spinal nerves.

In studies utilizing these models, duloxetine treatment has shown significant efficacy. Confirmatory nonclinical studies have demonstrated that duloxetine administration reverses mechanical allodynia, a key feature of neuropathic pain, in both the Seltzer and Chung animal models. fda.gov Further research in the pSNL model confirmed the analgesic effects of duloxetine on tactile hypersensitivity. nih.gov In a rat model of cauda equina compression (CEC), another model for neuropathic low back pain, duloxetine also produced analgesic effects and improved walking distance, a functional outcome measure. nih.gov The analgesic action in these models is believed to be mediated by the enhanced spinal monoamine system, which strengthens the descending inhibition of pain signals. drugbank.comnih.gov

| Neuropathic Pain Model | Key Findings | Observed Effect of Duloxetine |

|---|---|---|

| Seltzer Model (Partial Sciatic Nerve Ligation) | Induces mechanical allodynia and tactile hypersensitivity. researchgate.netfda.govnih.gov | Reversed mechanical allodynia; demonstrated analgesic effects against tactile hypersensitivity. fda.govnih.gov |

| Chung Model (Spinal Nerve Ligation) | Induces robust and long-lasting mechanical allodynia. fda.gov | Reversed mechanical allodynia. fda.gov |

| Cauda Equina Compression (CEC) Model | A model of neuropathic low back pain that induces tactile hypersensitivity and functional deficits. nih.gov | Produced analgesic effects and improved walking distance. nih.gov |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Induced by agents like oxaliplatin and paclitaxel, causing mechanical and cold hypersensitivities. nih.govnih.gov | Markedly reduced neuropathic pain behaviors (mechanical and cold allodynia). nih.govnih.govmdpi.com |

Attenuation of Pain Behavior in Inflammatory Pain Models

Beyond neuropathic pain, duloxetine has demonstrated significant efficacy in preclinical models of persistent and inflammatory pain. nih.govpnrjournal.com These models are crucial for understanding the compound's broader analgesic potential.

In the acetic acid-induced writhing test in mice, a model of visceral inflammatory pain, duloxetine produced a dose-related decrease in writhing behavior. nih.gov In another widely used model, carrageenan-induced inflammation in rats, duloxetine administration resulted in a dose-dependent reversal of both thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain from a non-painful touch). nih.gov Furthermore, in the capsaicin-induced mechanical allodynia model in rats, which mimics certain aspects of neurogenic inflammation, duloxetine produced a significant reduction in pain behavior. nih.gov These findings from various models collectively indicate that duloxetine is effective in managing inflammatory pain states at concentrations that have minimal impact on acute nociception or motor performance. europa.eunih.gov

| Inflammatory Pain Model | Pain Behavior Measured | Observed Effect of Duloxetine |

|---|---|---|

| Acetic Acid-Induced Writhing (Mice) | Visceral pain (abdominal constrictions). nih.gov | Produced dose-related decreases in writhing. nih.gov |

| Carrageenan-Induced Paw Inflammation (Rats) | Thermal hyperalgesia and mechanical allodynia. nih.gov | Produced dose-dependent reversals of both thermal hyperalgesia and mechanical allodynia. nih.gov |

| Capsaicin-Induced Allodynia (Rats) | Mechanical allodynia. nih.gov | Produced a significant reduction of mechanical allodynia. nih.gov |

Cellular and Molecular Signaling Mechanisms

Recent research has delved into the molecular mechanisms that underlie the neuroprotective and analgesic effects of duloxetine maleate (B1232345). Studies suggest that its action extends beyond simple neurotransmitter reuptake inhibition to include the modulation of key intracellular signaling pathways involved in inflammation and neuronal damage. nih.govnih.gov

Inhibition of p38 MAPK Phosphorylation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of the inflammatory response and is activated by cellular stress. In the context of neuropathic pain, the phosphorylation (activation) of p38 MAPK in dorsal root ganglia (DRG) and spinal cord cells contributes to the sensitization of pain pathways. Preclinical studies, particularly in models of chemotherapy-induced peripheral neuropathy (CIPN) from agents like oxaliplatin and paclitaxel, have shown that duloxetine inhibits the activation of p38 phosphorylation. nih.govnih.govresearchgate.net By preventing the phosphorylation of p38 MAPK, duloxetine can suppress downstream inflammatory processes that lead to nerve injury and pain. nih.govnih.gov

Prevention of NF-κB Activation and Nuclear Translocation

Nuclear factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a pivotal role in regulating the immune and inflammatory response. oncotarget.comfrontiersin.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). mdpi.com Upon activation by signals such as those from the p38 MAPK pathway, the inhibitor is degraded, allowing NF-κB to translocate into the nucleus. oncotarget.comresearchgate.net Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes. Research has demonstrated that duloxetine's inhibition of p38 MAPK phosphorylation subsequently prevents the activation and nuclear translocation of NF-κB. nih.govnih.govresearchgate.net This action effectively blocks a central hub of the inflammatory cascade, reducing the expression of inflammatory mediators that contribute to neuropathic pain. nih.govnih.gov

| Molecular Target | Mechanism of Action | Therapeutic Consequence |

|---|---|---|

| p38 MAPK | Inhibits the activation of p38 phosphorylation. nih.govnih.gov | Reduces downstream inflammatory signaling. nih.gov |

| NF-κB | Prevents activation and subsequent translocation to the nucleus. nih.govnih.gov | Decreases transcription of pro-inflammatory genes, reducing the inflammatory response. nih.govresearchgate.net |

| Nerve Growth Factor (NGF) | Regulates NGF levels, counteracting chemotherapy-induced reductions and enhancing sciatic expression. nih.govresearchgate.net | Inhibits nerve injury and supports neuronal maintenance. nih.govnih.gov |

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression in Preclinical Models

Preclinical research indicates a significant relationship between the administration of duloxetine and the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity. plos.org Studies suggest that modulation of BDNF biosynthesis may be a key mechanism contributing to the neuroplastic changes associated with chronic duloxetine treatment. nih.gov

In rat models, chronic, but not acute, treatment with duloxetine has been shown to produce a robust increase in BDNF mRNA levels, specifically those containing exon V, in the frontal cortex. nih.gov This upregulation was observed both 1 and 24 hours after the final administration. nih.gov The increased expression of BDNF in the frontal cortex was found to be primarily supported by enhanced mRNA levels for exons I and III, while the expression of exon IV was reduced. nih.gov Furthermore, protein analysis revealed that chronic duloxetine administration led to a marked increase in mature BDNF levels within the crude synaptosomal fraction of the frontal cortex, suggesting an effect on the subcellular location of the neurotrophin. nih.gov These effects were not observed in the hippocampus in this particular study. nih.gov

In separate studies using mouse models, particularly those involving social stress during adolescence, chronic duloxetine treatment in adulthood was found to reverse stress-induced deficits in cognitive flexibility. nih.gov This behavioral improvement was correlated with a significant increase in BDNF protein expression in the medial prefrontal cortex (mPFC). nih.gov Adolescent stress was shown to induce a delayed decrease in mPFC BDNF expression in adult mice, and duloxetine treatment effectively ameliorated this reduction. nih.govcas.cn These findings provide evidence that duloxetine can modulate BDNF expression, particularly in the prefrontal cortex, a region implicated in cognitive function and mood regulation. nih.gov

Table 1: Effects of Duloxetine on BDNF Expression in Preclinical Models Data is interactive and can be sorted by clicking column headers.

| Animal Model | Treatment Regimen | Brain Region | Key Finding | Citation |

|---|---|---|---|---|

| Rat | Chronic | Frontal Cortex | Robust increase in exon V BDNF mRNA levels. | nih.gov |

| Rat | Chronic | Frontal Cortex | Increased mature BDNF protein in synaptosomal fraction. | nih.gov |

| Rat | Chronic | Hippocampus | No significant change in BDNF expression. | nih.gov |

Preclinical Behavioral Pharmacology Studies (excluding clinical applications)

The effect of duloxetine on locomotor activity in rodent models has been investigated in several preclinical studies, with varied outcomes depending on the specific experimental context. Some early confirmatory studies noted that duloxetine treatment did have effects on locomotor activity. fda.gov In developmental studies, pups born to female rats that received duloxetine during gestation and lactation exhibited decreased habituation of locomotor activity. fda.govfda.gov

However, a number of studies have reported no significant impact on spontaneous movement. For instance, in a study involving a depression model in rats induced by 13-cis-retinoic acid, duloxetine administration did not affect the locomotor activity of the animals. nih.gov Similarly, research in both male and female mice across three different genotypes showed that duloxetine did not alter the distance moved during spontaneous locomotor activity assessments compared to vehicle-treated animals. researchgate.net Another study in ICR mice found that various doses of duloxetine, administered alone or in combination with another compound, did not alter motor activity. mdpi.com These findings suggest that under specific experimental conditions, duloxetine can be administered without producing confounding effects on general motor activity. nih.govmdpi.com

Table 2: Summary of Duloxetine Effects on Locomotor Activity in Rodents Data is interactive and can be sorted by clicking column headers.

| Animal Model | Study Context | Observed Effect on Locomotor Activity | Citation |

|---|---|---|---|

| Rat Pups | Maternal exposure during gestation/lactation | Decreased habituation of locomotor activity. | fda.govfda.gov |

| Rat | Depression model (induced by 13-cis-retinoic acid) | No effect. | nih.gov |

| Mouse (Male & Female) | Spontaneous activity assessment | No effect. | researchgate.net |

Preclinical investigations into the effects of duloxetine on reactivity have focused on animal models, particularly in the context of developmental exposure. In studies involving pregnant rats administered duloxetine throughout gestation and lactation, the resulting pups displayed behaviors consistent with increased reactivity. fda.govfda.gov Specifically, these offspring exhibited an increased startle response to noise stimuli. fda.govfda.gov This finding points to a potential influence of the compound on the development of neural circuits that mediate reactivity and sensory gating when exposure occurs during critical prenatal and early postnatal periods. fda.gov

Table 3: Effects of Duloxetine on Reactivity and Startle Response Data is interactive and can be sorted by clicking column headers.

| Animal Model | Exposure Context | Behavioral Outcome | Citation |

|---|

Metabolic Pathways and Mechanistic Drug Interactions of Duloxetine Maleate

Major Biotransformation Pathways

The metabolism of duloxetine (B1670986) is complex, involving multiple enzymatic reactions that primarily occur in the liver. droracle.aicaldic.com The principal route of biotransformation involves oxidation of the naphthyl ring, which is then followed by conjugation and further oxidative processes. nih.govcaldic.comfda.gov

Oxidative Metabolism of the Naphthyl Ring (e.g., 4-OH, 5-OH, 6-OH Duloxetine)

The initial and a major step in duloxetine's metabolism is the oxidation of its naphthyl ring, leading to the formation of several hydroxylated metabolites. nih.govfda.gov This process primarily yields 4-hydroxy duloxetine, 5-hydroxy duloxetine, and 6-hydroxy duloxetine. nih.govpharmgkb.org Studies conducted in human liver microsomes have identified these hydroxylated metabolites as the principal products of this oxidative pathway. pharmgkb.orgpharmgkb.org The formation of these metabolites is a critical step that precedes further metabolic transformations. nih.govfda.gov For instance, 4-hydroxy duloxetine is a major metabolite observed in both plasma and feces. nih.gov

Subsequent Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following hydroxylation, the metabolites of duloxetine undergo extensive phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govpharmgkb.org These processes increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov

The major circulating metabolites of duloxetine in plasma are conjugates. nih.govpharmgkb.org These include:

4-hydroxy duloxetine glucuronide : This is a major metabolite found in plasma and is formed by the direct glucuronidation of 4-hydroxy duloxetine. nih.govpharmgkb.orgdrugbank.com

5-hydroxy, 6-methoxy duloxetine sulfate (B86663) : This metabolite is formed after the 5- and 6-hydroxy metabolites undergo further processing, including methylation, before sulfation. nih.govpharmgkb.orgdrugbank.com

6-hydroxy-5-methoxy duloxetine glucuronide : Another significant conjugated metabolite found in circulation. nih.gov

4,6-dihydroxy duloxetine glucuronide : This is also a notable metabolite present in plasma. nih.gov

Approximately 70% of a dose of duloxetine is excreted in the urine as these conjugated metabolites. droracle.aidrugbank.com

Formation of Catechol Intermediates

The metabolic cascade of duloxetine also involves the formation of catechol intermediates. fda.gov After the initial hydroxylation at the 5- and 6-positions of the naphthyl ring, a catechol intermediate can be formed. fda.govdrugbank.com This catechol can then be methylated to form a methyl catechol, which subsequently undergoes either sulfation or glucuronidation. The formation of a 5,6 catechol, which is then conjugated, has been identified as a secondary metabolic pathway. fda.gov Another minor pathway involves the formation of a dihydrodiol from 5- or 6-hydroxy duloxetine, which proceeds through an unstable epoxide intermediate. ijpsdronline.com This dihydrodiol is then glucuronidated. ijpsdronline.com

Cytochrome P450 (CYP) Isoform Involvement

The oxidative metabolism of duloxetine is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. caldic.com Two main isoforms, CYP1A2 and CYP2D6, are the primary catalysts for the initial oxidation of the naphthyl ring. caldic.comfda.govresearchgate.net

Role of Polymorphic CYP2D6 in Duloxetine Metabolism

CYP2D6, a highly polymorphic enzyme, also plays a significant role in the metabolism of duloxetine. droracle.airesearchgate.net Similar to CYP1A2, in vitro studies have shown that CYP2D6 is involved in the formation of the hydroxylated metabolites of duloxetine. pharmgkb.orgpharmgkb.org The genetic variability of CYP2D6 can lead to different metabolic phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). oslomet.no

Studies have shown that individuals who are CYP2D6 poor metabolizers can have a two-fold higher concentration of duloxetine compared to normal metabolizers. oslomet.no This suggests that the polymorphic nature of CYP2D6 can influence duloxetine exposure and, consequently, patient response. researchgate.netnih.gov The impact of CYP2D6 genotype on duloxetine serum concentrations has been a subject of research to understand its clinical relevance for personalized dosing. oslomet.noresearchgate.net While both CYP1A2 and CYP2D6 are involved, in vivo studies with specific inhibitors suggest that CYP1A2 plays a more dominant role in duloxetine's systemic clearance. pharmgkb.org However, the influence of CYP2D6 polymorphisms on duloxetine metabolism remains a crucial factor, particularly when considering potential drug interactions with CYP2D6 inhibitors like paroxetine. caldic.comjwatch.org

Minor Contribution of Other CYP Isoforms (e.g., CYP2C9)

Recent research has also explored the interaction of duloxetine with CYP2C9 in the context of combination drug therapy. One study found that duloxetine exhibited non-competitive inhibition of erdafitinib (B607360) metabolism, which occurs in part through the CYP2C9 pathway. nih.gov

It is also worth noting that in vitro studies have shown that duloxetine does not inhibit CYP2C19 activity at therapeutic concentrations, suggesting that clinically significant interactions with CYP2C19 substrates are unlikely. fda.govlilly.com

Mechanistic Studies of Drug-Drug Interactions (In Vitro/Preclinical)

Mechanistic studies, primarily conducted in vitro, have been crucial in elucidating the potential for drug-drug interactions involving duloxetine. These studies have focused on duloxetine's role as both a substrate and an inhibitor of various CYP450 enzymes.

In vitro studies have established that CYP1A2 is one of the primary enzymes responsible for the metabolism of duloxetine. droracle.aifda.gov Specifically, CYP1A2 catalyzes the oxidation of the naphthyl ring of the duloxetine molecule. fda.gov The metabolism of phenacetin (B1679774) to acetaminophen, a known CYP1A2-mediated reaction, was shown to be competitively inhibited by duloxetine in vitro, with a reported inhibition constant (Ki) of 17.7 µM. fda.gov This confirms that duloxetine is a substrate for this enzyme. fda.gov Given that CYP1A2 is a major pathway for its metabolism, co-administration of duloxetine with strong inhibitors of CYP1A2 can lead to significantly increased concentrations of duloxetine. fda.gov

Duloxetine has been identified as a moderate inhibitor of the CYP2D6 isoform. fda.gov In vitro studies using bufuralol, a probe substrate for CYP2D6, demonstrated that duloxetine competitively inhibits its 1'-hydroxylation with a Ki of 2.4 µM. fda.gov This inhibitory potential means that duloxetine can increase the plasma concentrations of other drugs that are extensively metabolized by CYP2D6. fda.gov For instance, when duloxetine was co-administered with desipramine (B1205290), a CYP2D6 substrate, the area under the curve (AUC) of desipramine increased threefold. biomedpharma-sy.com This moderate inhibition necessitates caution when duloxetine is prescribed concurrently with CYP2D6 substrates that have a narrow therapeutic index. fda.gov

In vitro studies have consistently shown that duloxetine does not significantly inhibit or induce the activity of CYP3A4. biomedpharma-sy.comfda.govlilly.com The mechanism of inhibition for CYP3A4 by duloxetine was described as non-competitive, with a high inhibition constant (Ki) of 133 ± 10 µM, suggesting a low potential for clinically relevant inhibition. fda.gov Consequently, it is not anticipated that duloxetine will alter the metabolism of drugs that are substrates for CYP3A, such as oral contraceptives and other steroidal agents. fda.govlilly.com

Preclinical in vitro studies have demonstrated that duloxetine does not inhibit monoamine oxidase (MAO). biomedpharma-sy.comfda.gov This is a key differentiating feature from other classes of antidepressants. Furthermore, duloxetine has been shown to have no significant affinity for a range of other receptors in vitro, including dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors. biomedpharma-sy.comfda.gov

Lack of Significant Inhibition/Induction of CYP3A Activity

Identification and Characterization of Preclinical Metabolites

The biotransformation of duloxetine is extensive, resulting in numerous metabolites. fda.gov Following oral administration of radiolabeled duloxetine, it was found that unchanged duloxetine accounted for only about 3% of the total radiolabeled material in plasma, indicating extensive metabolism. fda.gov

The primary metabolic pathways involve oxidation of the naphthyl ring, followed by conjugation and further oxidation. fda.gov The main metabolites identified in plasma are 4-hydroxy duloxetine glucuronide and 5-hydroxy, 6-methoxy duloxetine sulfate. drugbank.comfda.gov These major circulating metabolites have not been found to contribute significantly to the pharmacological activity of duloxetine. fda.gov

In addition to these major metabolites, many other metabolites have been identified in urine, representing minor elimination pathways. fda.gov An uncharacterized metabolite is also known to be excreted in the feces, but it constitutes less than 5% of the total excreted drug. drugbank.com

Structure Elucidation of Active and Inactive Metabolites

The identification and structural characterization of duloxetine's metabolites have been accomplished through a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov In many cases, the definitive structure of a metabolite was confirmed by comparing its spectral data with that of a synthetically prepared standard.

Mass spectrometry has been a pivotal tool in identifying the products of duloxetine's biotransformation. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments have provided key structural information. For instance, a characteristic product ion at a mass-to-charge ratio (m/z) of 44, corresponding to the C2H6N moiety, and another at m/z 154, resulting from the loss of the naphthol group, have been used as markers for many duloxetine metabolites. ijpsdronline.com The mass spectra of conjugated metabolites often show a loss of the conjugating group, such as 176 atomic mass units (amu) for a glucuronide conjugate, further aiding in their identification.

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in unequivocally determining the precise structure of these metabolites, particularly the position of hydroxylation and conjugation on the naphthyl ring. For example, the structure of the 4-O-glucuronide of 6-hydroxy duloxetine (metabolite M9) was confirmed using NMR. Analysis of the proton (¹H) NMR spectrum revealed that the chemical shifts of the protons at positions 2 and 3 of the naphthyl ring were significantly shifted downfield compared to the 4,6-dihydroxy standard. This downfield shift was consistent with the attachment of the bulky glucuronide group at the 4-position, confirming the metabolite's structure. Similarly, the structures of other metabolites have been confirmed by comparing their ¹H-NMR and ¹³C-NMR spectra with those of authentic standards produced through retro-synthesis. researchgate.net

The major metabolites identified in human plasma and urine include the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. researchgate.net Other identified metabolites include various hydroxylated, methylated, and conjugated derivatives. researchgate.net

In Vitro Pharmacological Activity of Major Metabolites

Research has consistently shown that the major circulating metabolites of duloxetine are pharmacologically inactive at the serotonin (B10506) and norepinephrine (B1679862) transporters. researchgate.net Specifically, the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine exhibit very low affinity for these transporters, with inhibitory constant (Ki) values greater than 3000 nM. researchgate.net

However, some non-conjugated metabolites, which are present in much lower concentrations, have shown some level of activity. For instance, (S)-5-hydroxy-6-methoxy duloxetine has been found to inhibit SERT, NET, and DAT, although with significantly less potency than the parent duloxetine molecule.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

|---|---|---|---|

| Duloxetine | 0.8 | 7.5 | 240 |

| (S)-5-hydroxy-6-methoxy Duloxetine | 266 | 920 | 2,814 |

| 4-hydroxy-duloxetine-glucuronide | >3000 | >3000 | Not Reported |

| 5-hydroxy-6-methoxy-duloxetine sulfate | >3000 | >3000 | Not Reported |

The data clearly indicates that the primary circulating metabolites of duloxetine are substantially less active than duloxetine itself at the key molecular targets responsible for its antidepressant and analgesic effects. This suggests that the therapeutic activity of duloxetine is primarily attributable to the parent compound and not its major metabolites.

Advanced Analytical Methodologies and Chemical Characterization of Duloxetine Maleate

Chromatographic Techniques for Analysis

Chromatographic methods are central to the analytical workflow for duloxetine (B1670986) maleate (B1232345), providing powerful separation capabilities for both the active compound and any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, MS, Fluorescence)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of duloxetine maleate, offering high resolution and sensitivity. The versatility of HPLC is enhanced by the use of various detectors, each providing a different mode of analysis.

UV Detection: UV detectors are widely used for the routine analysis of duloxetine hydrochloride. The method often involves a C18 column with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724). slideshare.netijbpas.com Detection is typically performed at wavelengths around 217 nm, 231 nm, or 290 nm. ijbpas.comasianpubs.orgresearchgate.net One method utilized a mobile phase of 25 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (60:40) at a flow rate of 1.0 ml/min, with a retention time for duloxetine hydrochloride of approximately 8.1 minutes. researchgate.net Another study employed a mobile phase of phosphate buffer, acetonitrile, and methanol (B129727) (50:30:20 v/v/v) with UV detection at 231 nm, resulting in a retention time of 11.03 minutes. ijbpas.com

Mass Spectrometry (MS) Detection: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the determination of duloxetine in biological matrices like human plasma. rjptonline.orgrjptonline.org This technique is particularly valuable for pharmacokinetic studies. One validated method demonstrated a sensitivity of 0.100 ng/mL over a concentration range of 0.100-100.000 ng/mL. rjptonline.orgrjptonline.org The multiple reaction monitoring (MRM) transitions of m/z 298.00 → 154.00 are typically used for the quantification of duloxetine. rjptonline.org Liquid-liquid extraction is a common sample preparation technique for plasma samples. rjptonline.org

Fluorescence Detection: HPLC with fluorescence detection offers enhanced sensitivity for duloxetine analysis. One method involves pre-column derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). nih.govresearchgate.net The analysis is performed on a C18 column with a mobile phase of methanol and water (65:35, v/v). nih.govresearchgate.net The fluorescence detector is set at excitation and emission wavelengths of 461 nm and 521 nm, respectively. nih.govresearchgate.net This method has shown linearity in the range of 10-600 ng/mL, with limits of detection and quantification of 0.51 and 1.53 ng/mL, respectively. nih.govresearchgate.net Another approach utilizes the native fluorescence of duloxetine, with excitation at 225 nm and emission at 340 nm in 0.05 M acetic acid, achieving a linearity range of 0.020 to 0.400 µg/ml. researchgate.net

Table 1: HPLC Methods for this compound Analysis

| Detector | Column | Mobile Phase | Detection Wavelength/Parameters | Application |

|---|---|---|---|---|

| UV | BDS-Hypersil Phenyl C18 (200mm×4.6 mm, 5mm) researchgate.net | 25 mM phosphate buffer (pH 3.0) and acetonitrile (60:40) researchgate.net | 217 nm researchgate.net | Solid dosage form analysis researchgate.net |

| UV | Eclipse Plus C18 (250 mm X 4.6 mm, 5 µm) ijbpas.com | Phosphate Buffer:Acetonitrile: Methanol (50:30:20 v/v/v) ijbpas.com | 231 nm ijbpas.com | Pharmaceutical dosage form ijbpas.com |

| MS/MS | Luna® 5 µm C8 (2) 100 Å, LC Column 100 x 4.6 mm rjptonline.org | Milli-Q water (0.05% formic acid and 0.1% ammonium (B1175870) trifluroacetate solution) and Methanol (23:77%v/v) rjptonline.org | MRM transitions: 298.00 → 154.00 rjptonline.org | Human plasma analysis rjptonline.org |

| Fluorescence | Inertsil C18 column (5 μm, 150 × 4.6 mm) nih.govresearchgate.net | Methanol and water (65:35, v/v) nih.govresearchgate.net | Excitation: 461 nm, Emission: 521 nm (with derivatization) nih.govresearchgate.net | Capsule analysis nih.govresearchgate.net |

| Fluorescence | Not specified | 0.05 M acetic acid researchgate.net | Excitation: 225 nm, Emission: 340 nm (native fluorescence) researchgate.net | Capsule dosage forms researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and reduced solvent consumption. mdpi.com UPLC methods have been developed for the quantitative determination of duloxetine in various samples.

For the analysis of duloxetine hydrochloride residues on manufacturing equipment surfaces, a rapid and sensitive UPLC method was developed using an Acquity UPLC™ HSS T3 column (100 × 2.1 mm, 1.8 µm). researchgate.net The isocratic mobile phase consisted of 0.01 M potassium dihydrogen orthophosphate (pH 3.0) and acetonitrile (60:40 v/v) at a flow rate of 0.4 mL/min, with detection at 230 nm. researchgate.net This method demonstrated linearity over a concentration range of 0.02 to 5.0 µg/ml, with a limit of detection (LOD) of 0.006 µg/ml and a limit of quantification (LOQ) of 0.02 µg/ml. researchgate.net

Another stability-indicating UPLC method was developed for the simultaneous estimation of duloxetine and mecobalamin in bulk and dosage forms. innovareacademics.in This method utilized an Acquity UPLC BEH C18 column (1.0 × 100 mm, 1.7 µm) with an isocratic mobile phase of methanol and water (55:45) at a flow rate of 1.0 mL/min. innovareacademics.in Detection was performed at 320 nm, and the retention times for duloxetine and mecobalamin were approximately 4.320 and 5.320 minutes, respectively. innovareacademics.in

Table 2: UPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection Wavelength | Application |

|---|---|---|---|

| Acquity UPLC™ HSS T3 (100 × 2.1 mm, 1.8 µm) researchgate.net | 0.01 M potassium dihydrogen orthophosphate (pH 3.0) and acetonitrile (60:40 v/v) researchgate.net | 230 nm researchgate.net | Cleaning validation swab samples researchgate.net |

| Acquity UPLC BEH C18 (1.0 × 100 mm, 1.7 µm) innovareacademics.in | Methanol: Water (55:45) innovareacademics.in | 320 nm innovareacademics.in | Simultaneous estimation with Mecobalamin innovareacademics.in |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another technique that has been applied to the analysis of duloxetine, particularly in toxicological analyses. rjlm.ro GC coupled with a mass spectrometer (GC/MS) can be used for the determination of duloxetine in biological samples such as blood. rjlm.ro One method involved liquid-liquid extraction with n-butane, followed by GC/MS analysis. rjlm.ro This method demonstrated a mean recovery of 80% for duloxetine in blood samples. rjlm.ro GC is also utilized for the analysis of residual solvents in purified duloxetine. google.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, offer simple, rapid, and cost-effective methods for the analysis of this compound. ijpsonline.comnih.gov These techniques are particularly useful for routine quality control and simultaneous analysis of multiple samples.

A validated HPTLC method for the estimation of duloxetine hydrochloride in bulk drug and tablet dosage form used precoated silica (B1680970) gel 60 F254 aluminum plates with a mobile phase of chloroform (B151607) and methanol (8:1 v/v). ijpsonline.com Densitometric evaluation was carried out at 235 nm, and the drug was resolved with an Rf value of 0.11±0.01. ijpsonline.com The method was found to be linear in the range of 40-200 ng/spot. ijpsonline.com

Another eco-friendly HPTLC method was developed for the simultaneous quantification of duloxetine and tadalafil. d-nb.info This method employed a mobile phase of ethyl acetate (B1210297), acetonitrile, and 33% ammonia (B1221849) (8:1:1, v/v) with dual-wavelength detection at 232 nm for duloxetine. d-nb.info The method showed excellent linearity over a concentration range of 10–900 ng/band for duloxetine. d-nb.info

Table 3: HPTLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Rf Value |

|---|---|---|---|

| Precoated silica gel 60 F254 aluminum plates ijpsonline.com | Chloroform:Methanol (8:1 v/v) ijpsonline.com | 235 nm ijpsonline.com | 0.11±0.01 ijpsonline.com |

| Pre-coated silica gel 60 F254 d-nb.info | Ethyl acetate, acetonitrile, and 33% ammonia (8:1:1, v/v) d-nb.info | 232 nm d-nb.info | 0.3 d-nb.info |

| Pre-coated silica gel 60-F254 nih.gov | Methanol, acetone, and 33% ammonia (8:2:0.05, v/v/v) nih.gov | 232 nm nih.gov | 0.23 nih.gov |

Spectroscopic and Electrochemical Methods

Spectroscopic methods provide valuable information about the chemical structure and concentration of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and economical method for the determination of duloxetine hydrochloride in bulk and pharmaceutical formulations. asianpubs.orgrjptonline.org The method is based on measuring the absorbance of a duloxetine solution at its wavelength of maximum absorption (λmax).

Several studies have reported the development and validation of UV spectrophotometric methods for duloxetine. One method utilized a methanol and water mixture (50:50 % v/v) as the solvent, with a λmax of 290 nm. asianpubs.org Another method used water as the solvent and identified a λmax at 218 nm, with the drug obeying Beer-Lambert's law in the concentration range of 5.0-30 µg/ml. rjptonline.org A different study reported a λmax of 290 nm in a solvent system of acetonitrile and water (8:2), with linearity in the range of 10-50 μg/ml. innovareacademics.in Derivative spectrophotometry has also been employed, with detection at 240 nm, showing linearity in the range of 10-50 μg/ml. ijpsr.com

Table 4: UV-Visible Spectrophotometric Methods for this compound Analysis

| Solvent | λmax | Linearity Range |

|---|---|---|

| Methanol: Water (50:50 % v/v) asianpubs.org | 290 nm asianpubs.org | Not specified |

| Water rjptonline.org | 218 nm rjptonline.org | 5.0-30 µg/ml rjptonline.org |

| Acetonitrile: Water (8:2) innovareacademics.in | 290 nm innovareacademics.in | 10-50 μg/ml innovareacademics.in |

| Acetonitrile: Water (8:2) ijpsr.com | 240 nm (Derivative) ijpsr.com | 10-50 μg/ml ijpsr.com |

Spectrofluorimetry (e.g., Association Complex Formation)

Spectrofluorimetry has emerged as a sensitive and selective method for the determination of duloxetine. This technique often relies on the formation of a binary association complex between duloxetine and a fluorescent dye, such as erythrosine-B or eosin (B541160) Y, in an acidic medium. researchgate.netroyalsocietypublishing.orgresearchgate.net The formation of this complex leads to a measurable change in the fluorescence properties of the dye, which can be correlated to the concentration of duloxetine.

One common approach involves the quenching of the native fluorescence of the dye upon complexation with duloxetine. For instance, in a method utilizing erythrosine-B, the quenching of its fluorescence at an emission wavelength of 557.2 nm (with excitation at 528.6 nm) is measured. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.org This quenching effect is directly proportional to the concentration of duloxetine, allowing for its quantification. researchgate.netroyalsocietypublishing.org Similarly, methods using eosin Y have been developed, where the formation of an ion association complex results in a product with a distinct absorption peak. researchgate.netnih.govresearchgate.net

These spectrofluorimetric methods are valued for their high sensitivity, with low limits of detection (LOD), making them suitable for nano-level analysis. researchgate.netroyalsocietypublishing.orgnih.gov The validation of these methods according to International Conference on Harmonization (ICH) guidelines has demonstrated their linearity over specific concentration ranges, accuracy, and precision. researchgate.netroyalsocietypublishing.orgnih.gov

The following table summarizes the key parameters of a spectrofluorimetric method for duloxetine analysis using erythrosine-B.

Interactive Data Table: Spectrofluorimetric Analysis of Duloxetine

| Parameter | Value | Reference |

| Reagent | Erythrosine-B | researchgate.netroyalsocietypublishing.org |

| Principle | Quenching of native fluorescence | researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org |

| Excitation Wavelength (λex) | 528.6 nm | researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.org |

| Emission Wavelength (λem) | 557.2 nm | researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.org |

| Linear Range | 0.1–2.4 µg/mL | researchgate.netroyalsocietypublishing.orgnih.gov |

| Limit of Detection (LOD) | 0.03 µg/mL | researchgate.netroyalsocietypublishing.orgnih.gov |

Resonance Rayleigh Scattering (RRS) Techniques

Resonance Rayleigh Scattering (RRS) is another highly sensitive technique employed for the analysis of duloxetine, often in conjunction with spectrofluorimetry. researchgate.netroyalsocietypublishing.org This method is based on the enhancement of the RRS signal when an association complex is formed between duloxetine and a suitable reagent, such as erythrosine-B. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org

The formation of the duloxetine-erythrosine-B complex in an acidic medium leads to an increase in the RRS intensity, which can be detected at a specific wavelength, for example, 357.2 nm. researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.org This enhancement is attributed to the increased molecular volume and changes in the hydrophobic interface upon complex formation. royalsocietypublishing.org The RRS technique offers a distinct analytical signal that can be used for the quantitative determination of duloxetine. researchgate.netroyalsocietypublishing.org

Similar to spectrofluorimetry, RRS methods for duloxetine have been validated and demonstrate good linearity, with a defined limit of detection. researchgate.netroyalsocietypublishing.orgnih.gov The combination of spectrofluorimetric and RRS techniques provides two facile and sensitive approaches for the analysis of duloxetine at nano-levels. researchgate.netroyalsocietypublishing.org

The table below outlines the analytical parameters for the RRS determination of duloxetine.

Interactive Data Table: Resonance Rayleigh Scattering Analysis of Duloxetine

| Parameter | Value | Reference |

| Reagent | Erythrosine-B | researchgate.netroyalsocietypublishing.org |

| Principle | Enhancement of RRS signal | researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org |

| Detection Wavelength | 357.2 nm | researchgate.netroyalsocietypublishing.orgnih.govroyalsocietypublishing.org |

| Linear Range | 0.2–2.0 µg/mL | researchgate.netroyalsocietypublishing.orgnih.gov |

| Limit of Detection (LOD) | 0.056 µg/mL | researchgate.netroyalsocietypublishing.orgnih.gov |

Voltammetry and Carbon Paste Electrodes for Trace Analysis

Voltammetry, particularly using carbon paste electrodes (CPEs), offers a robust and sensitive electrochemical approach for the trace analysis of duloxetine. mdpi.comscirp.org This technique measures the current response of an electroactive species, like duloxetine, as a function of an applied potential. mdpi.com Various voltammetric methods, including linear sweep voltammetry (LSV), square-wave voltammetry (SWV), and cyclic voltammetry (CV), have been successfully applied for the determination of duloxetine. mdpi.comscirp.orgoatext.com